N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and ability to mimic carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide typically involves the formation of the tetrazole ring followed by the introduction of the phenylacetamide moiety. One common method involves the reaction of 3-methoxy-4-nitrophenylamine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: Known for their antibacterial properties.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: Studied for their antifungal activity.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones: Evaluated for their antifungal properties.
Uniqueness
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and phenylacetamide moiety contribute to its unique properties compared to other tetrazole derivatives.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[3-methoxy-4-(tetrazol-1-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-10-13(7-8-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,22) |
InChI Key |
WIUOGDSKJNWHAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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